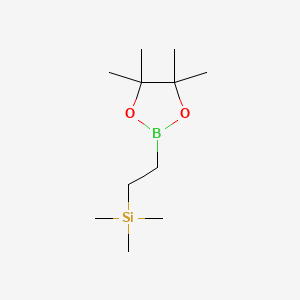

2-Trimethylsilyl-1-ethylboronic acid pinacol ester

Description

BenchChem offers high-quality 2-Trimethylsilyl-1-ethylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trimethylsilyl-1-ethylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYAZAJUMAWTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465816 | |

| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165904-20-1 | |

| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Trimethylsilyl-1-ethylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester, a specialized organoboron compound. While direct literature on this specific molecule is limited, this paper constructs a detailed profile by examining its structural components, plausible synthetic routes, and potential applications based on the well-established chemistry of α-silyl alkylboronic esters. The guide covers fundamental chemical and physical properties, offers detailed hypothetical protocols for its synthesis, and explores its prospective role in modern organic synthesis, particularly in cross-coupling reactions. Emphasis is placed on the mechanistic rationale behind its reactivity, drawing parallels with analogous compounds to provide actionable insights for laboratory applications. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Value of Silyl-Functionalized Boronic Esters

Organoboron compounds, particularly boronic acids and their pinacol esters, are indispensable tools in modern organic synthesis. Their stability, low toxicity, and diverse reactivity have established them as key reagents in the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a testament to the profound impact of these compounds on carbon-carbon bond formation.

This guide focuses on a unique subclass: α-silyl alkylboronic esters, as exemplified by 2-Trimethylsilyl-1-ethylboronic acid pinacol ester . The introduction of a silicon moiety at the alpha position to the boron atom introduces a fascinating interplay of steric and electronic effects, offering novel synthetic possibilities. The trimethylsilyl (TMS) group can influence the reactivity of the C-B bond, potentially modulating its participation in catalytic cycles and enabling unique transformations.

Pinacol esters, in general, offer enhanced stability over their corresponding boronic acids, making them easier to handle, purify, and store for extended periods. This increased stability is crucial for reproducibility and scalability in both academic research and industrial drug development.

Physicochemical and Structural Properties

| Property | Value | Source/Rationale |

| CAS Number | 165904-20-1 | Commercial Suppliers |

| Molecular Formula | C₁₁H₂₅BO₂Si | Derived from structure |

| Molecular Weight | 228.21 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow liquid | Inferred from similar alkylboronic esters |

| Solubility | Soluble in common organic solvents (THF, diethyl ether, dichloromethane) | Expected for nonpolar organic compounds |

| Stability | Sensitive to moisture and strong acids/bases. Store under an inert atmosphere. | General property of boronic esters and silyl compounds. The C-Si bond can be labile under acidic or nucleophilic conditions.[1] |

Structural Diagram

Caption: Structure of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester.

Synthesis of α-Silyl Alkylboronic Esters: Plausible Methodologies

While a specific, validated protocol for the synthesis of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is not published, we can propose effective synthetic strategies based on established methods for preparing similar compounds.

Method 1: From a Silylated Grignard Reagent

This is a highly convergent and practical approach, relying on the reaction of a pre-formed organometallic reagent with a boron electrophile.

Caption: Synthesis via Grignard Reagent.

Step-by-Step Protocol:

-

Apparatus Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Formation: Magnesium turnings are added to the flask. A solution of 1-bromo-1-(trimethylsilyl)ethane in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating or a crystal of iodine if necessary. The mixture is stirred until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane) in anhydrous THF is added dropwise.

-

Workup: The reaction is allowed to warm to room temperature and stirred for several hours. It is then quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired product.

Method 2: Hydroboration of a Vinylsilane

Hydroboration offers an alternative route, although regioselectivity can be a challenge. The use of catecholborane followed by transesterification with pinacol is a common strategy to favor the α-borylated product.

Caption: Synthesis via Hydroboration.

Step-by-Step Protocol:

-

Hydroboration: In a flame-dried Schlenk flask under an inert atmosphere, vinyltrimethylsilane and a rhodium catalyst (e.g., Wilkinson's catalyst) are dissolved in an anhydrous solvent like THF. Catecholborane is added dropwise at room temperature. The reaction is stirred until completion, monitored by GC-MS or TLC.

-

Solvent Removal: The solvent is removed in vacuo.

-

Transesterification: The crude catecholboronate ester is dissolved in hexane or another non-polar solvent. Pinacol is added, and the mixture is stirred at room temperature. A precipitate of catechol will form.

-

Purification: The mixture is filtered to remove the catechol. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford the final pinacol ester.

Applications in Organic Synthesis

The unique structure of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester suggests its utility in several key synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application for alkylboronic esters is the Suzuki-Miyaura cross-coupling to form C(sp³)–C(sp²) bonds. However, these reactions are often more challenging than their C(sp²)-C(sp²) counterparts due to slower transmetalation rates and the potential for β-hydride elimination.

Caption: Suzuki-Miyaura Cross-Coupling.

The presence of the α-trimethylsilyl group could have several effects:

-

Steric Hindrance: The bulky TMS group may further slow the rate of transmetalation to the palladium center. This might necessitate the use of highly active catalysts and ligands.

-

Electronic Effects: Silicon is known to stabilize a β-carbocation (the "β-silicon effect"). While not directly applicable to the neutral boronate, this electronic influence could play a role in the transition state of the transmetalation step.

-

Product Utility: The resulting silylated product can be a versatile intermediate for further transformations, such as protodesilylation to install a hydrogen atom or Tamao-Fleming oxidation to install a hydroxyl group.

Potential for Other Transformations

-

Chan-Lam Coupling: Formation of C-N or C-O bonds through copper-catalyzed coupling with amines or phenols.

-

Homologation Reactions: The α-silyl group might influence the stereochemical outcome of Matteson-type homologation reactions.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Trimethylsilyl-1-ethylboronic acid pinacol ester.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. The compound is likely moisture-sensitive, so handling under an inert atmosphere (nitrogen or argon) is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of moisture and incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2-Trimethylsilyl-1-ethylboronic acid pinacol ester represents an intriguing, albeit under-explored, building block in organic synthesis. Its true potential lies at the intersection of organoboron and organosilicon chemistry. While this guide has provided a framework based on established chemical principles, further experimental investigation is required to fully elucidate its reactivity profile and unlock its synthetic utility. Future research should focus on optimizing its synthesis, exploring its performance in various cross-coupling reactions, and investigating the unique transformations enabled by the α-silyl group. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, functionalized reagents like this will undoubtedly play an increasingly important role.

References

An In-depth Technical Guide to the Synthesis of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester

Introduction: The Strategic Value of α-Silyl Boronic Esters in Modern Synthesis

In the landscape of contemporary organic synthesis, organoboron compounds, particularly boronic acids and their esters, stand as indispensable building blocks. Their remarkable versatility, stability, and low toxicity have positioned them as key reagents in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] Within this class of reagents, α-silyl boronic esters, such as 2-trimethylsilyl-1-ethylboronic acid pinacol ester, have emerged as powerful and nuanced intermediates. The presence of the silicon moiety introduces unique electronic and steric properties, enabling novel synthetic transformations and providing access to complex molecular architectures that are of significant interest to researchers in medicinal chemistry and materials science.

This guide provides a comprehensive overview of the synthesis of 2-trimethylsilyl-1-ethylboronic acid pinacol ester, focusing on the underlying chemical principles, a detailed experimental protocol, and thorough characterization of the final product. The methodologies described herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to confidently incorporate this valuable reagent into their synthetic endeavors.

Synthetic Strategy: The Hydroboration of Vinyltrimethylsilane

The most direct and atom-economical approach to 2-trimethylsilyl-1-ethylboronic acid pinacol ester is the hydroboration of commercially available vinyltrimethylsilane with pinacolborane (HBPin). This reaction involves the addition of a hydrogen-boron bond across the double bond of the vinylsilane.

Regioselectivity: The Decisive Factor

The critical challenge in the hydroboration of vinylsilanes is controlling the regioselectivity of the addition. The reaction can theoretically yield two regioisomers: the desired α-adduct (boron adds to the carbon adjacent to the silicon) and the β-adduct (boron adds to the terminal carbon).

-

α-Adduct (anti-Markovnikov product): 2-trimethylsilyl-1-ethylboronic acid pinacol ester

-

β-Adduct (Markovnikov product): 1-trimethylsilyl-2-ethylboronic acid pinacol ester

The formation of the α-adduct is generally favored due to the electronic influence of the silicon atom, which directs the more electropositive boron atom to the C1 position. However, the steric bulk of the trimethylsilyl group and the borane reagent also play a significant role. For catalyzed hydroborations, the choice of catalyst and ligands is paramount in achieving high regioselectivity. Transition metal catalysts, particularly those based on iridium and rhodium, have demonstrated exceptional efficacy in directing the hydroboration to yield the desired anti-Markovnikov product.[2]

Catalytic Systems for Regioselective Hydroboration

Several catalytic systems have been successfully employed for the hydroboration of vinylsilanes and other olefins with high regioselectivity. For the synthesis of 2-trimethylsilyl-1-ethylboronic acid pinacol ester, iridium-based catalysts are particularly noteworthy for their ability to favor the formation of the terminal boronate ester.[2]

A commonly used and highly effective catalyst system is generated in situ from [Ir(COD)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer) and a phosphine ligand such as 1,2-bis(diphenylphosphino)ethane (dppe). This combination forms a catalytically active iridium(I) species that orchestrates the regioselective addition of pinacolborane to the vinylsilane.

Reaction Mechanism: A Catalytic Cycle

The iridium-catalyzed hydroboration is believed to proceed through a well-defined catalytic cycle, which can be broadly outlined as follows:

-

Oxidative Addition: The active iridium(I) catalyst undergoes oxidative addition with pinacolborane, forming an iridium(III)-hydrido-boryl complex.

-

Olefin Coordination: The vinyltrimethylsilane substrate coordinates to the iridium center.

-

Migratory Insertion: The hydride ligand on the iridium migrates to the terminal carbon of the coordinated vinylsilane, forming an iridium-alkyl intermediate. This step dictates the regioselectivity of the reaction.

-

Reductive Elimination: The boryl group and the alkyl chain are reductively eliminated from the iridium center, yielding the desired 2-trimethylsilyl-1-ethylboronic acid pinacol ester and regenerating the active iridium(I) catalyst.

// Nodes Ir_I [label="[Ir(I)L_n]"]; HBPin [label="HBPin", shape=oval, fillcolor="#FFFFFF"]; Ox_Add [label="Oxidative\nAddition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ir_III_H_B [label="[L_n(H)Ir(III)(Bpin)]"]; VinylTMS [label="Vinyl-SiMe3", shape=oval, fillcolor="#FFFFFF"]; Coord [label="Olefin\nCoordination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ir_III_Olefin [label="[L_n(H)Ir(III)(Bpin)(η²-CH₂=CHSiMe₃)]"]; Mig_Ins [label="Migratory\nInsertion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ir_III_Alkyl [label="[L_nIr(III)(Bpin)(CH(Bpin)CH₂SiMe₃)]"]; Red_Elim [label="Reductive\nElimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product\n(α-silyl boronic ester)", shape=oval, fillcolor="#FFFFFF"];

// Edges Ir_I -> Ox_Add; HBPin -> Ox_Add; Ox_Add -> Ir_III_H_B; Ir_III_H_B -> Coord; VinylTMS -> Coord; Coord -> Ir_III_Olefin; Ir_III_Olefin -> Mig_Ins; Mig_Ins -> Ir_III_Alkyl; Ir_III_Alkyl -> Red_Elim; Red_Elim -> Product; Red_Elim -> Ir_I [label="Catalyst\nRegeneration"]; } }

Caption: Proposed catalytic cycle for the iridium-catalyzed hydroboration of vinyltrimethylsilane.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust procedure for the synthesis of 2-trimethylsilyl-1-ethylboronic acid pinacol ester, adapted from established methods for iridium-catalyzed hydroboration of olefins.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| [Ir(COD)Cl]₂ | 671.70 | 33.6 mg | 0.05 |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | 398.44 | 40.0 mg | 0.10 |

| Vinyltrimethylsilane | 100.26 | 1.00 g | 10.0 |

| Pinacolborane (HBPin) | 127.98 | 1.41 g | 11.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |

Equipment:

-

Schlenk flask (50 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Syringes and needles

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation:

-

To a dry 50 mL Schlenk flask under an inert atmosphere of nitrogen or argon, add [Ir(COD)Cl]₂ (33.6 mg, 0.05 mmol) and dppe (40.0 mg, 0.10 mmol).

-

Add 5 mL of anhydrous THF via syringe and stir the mixture at room temperature for 30 minutes. A color change to a yellow or orange solution indicates the formation of the active catalyst complex.

-

-

Reaction Setup:

-

In a separate dry Schlenk flask under an inert atmosphere, add vinyltrimethylsilane (1.00 g, 10.0 mmol) and 15 mL of anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

-

Hydroboration Reaction:

-

To the solution of vinyltrimethylsilane, add pinacolborane (1.41 g, 11.0 mmol) dropwise via syringe.

-

Add the prepared catalyst solution to the reaction mixture via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

The crude product can be purified by flash column chromatography on silica gel. A solvent system of hexane/ethyl acetate (e.g., 95:5) is typically effective for eluting the product.

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 2-trimethylsilyl-1-ethylboronic acid pinacol ester as a colorless oil.

-

Caption: Experimental workflow for the synthesis of 2-trimethylsilyl-1-ethylboronic acid pinacol ester.

Characterization of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic data are expected for 2-trimethylsilyl-1-ethylboronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.24 (s, 12H, C(CH₃)₂)

-

δ 0.95 (t, J = 7.6 Hz, 2H, CH₂B)

-

δ 0.55 (t, J = 7.6 Hz, 2H, CH₂Si)

-

δ 0.05 (s, 9H, Si(CH₃)₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 83.2 (C(CH₃)₂)

-

δ 24.8 (C(CH₃)₂)

-

δ 11.5 (CH₂Si)

-

The carbon attached to boron (CH₂B) often appears as a broad signal or may not be observed due to quadrupolar relaxation.

-

δ -1.5 (Si(CH₃)₃)

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product. The expected mass for the molecular ion [M+H]⁺ would be calculated for the formula C₁₁H₂₆BO₂Si⁺.

Safety Considerations

-

Pinacolborane: Pinacolborane is a flammable liquid and should be handled in a well-ventilated fume hood. It is also moisture-sensitive.

-

Iridium Catalyst: While not highly toxic, iridium compounds should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Anhydrous THF is flammable and should be handled under an inert atmosphere.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion and Future Outlook

The iridium-catalyzed hydroboration of vinyltrimethylsilane provides an efficient and highly regioselective route to 2-trimethylsilyl-1-ethylboronic acid pinacol ester. This in-depth guide has outlined the key synthetic considerations, a detailed experimental protocol, and the expected characterization data for this valuable synthetic intermediate. The unique reactivity imparted by the α-silyl group opens up a wide array of possibilities for further functionalization, making this compound a powerful tool for researchers in drug discovery and materials science. As the demand for novel molecular architectures continues to grow, the strategic application of versatile building blocks like 2-trimethylsilyl-1-ethylboronic acid pinacol ester will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

-

Yamamoto, Y., Fujikawa, R., Umemoto, T., & Miyaura, N. (2004). Iridium-catalyzed hydroboration of alkenes with pinacolborane. Tetrahedron, 60(46), 10695-10700. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]

-

Corpas, J., Gomez-Mendoza, M., Ramírez-Cárdenas, J., de la Peña O'Shea, V. A., Mauleón, P., Arrayás, R. G., & Carretero, J. C. (2022). Rhodium-Catalyzed Enantioselective Hydroboration of 1,1-Disubstituted Alkenes. Journal of the American Chemical Society, 144(29), 13006–13017. [Link]

-

Zaidlewicz, M., & Wolan, A. (1988). Hydroboration of vinyltrimethylsilane. A convenient route to (2-trimethylsilylethyl)boranes. Journal of Organometallic Chemistry, 349(1-2), 1-8. [Link]

-

Oestreich, M., & Hermeke, J. (2015). Catalytic, Regio-, and Stereoselective Hydroboration of Alkenes and Alkynes with Pinacolborane. Angewandte Chemie International Edition, 54(40), 11586-11597. [Link]

-

Crittendon, R. C., & Al-Masum, M. (2001). Platinum-catalyzed hydroboration of alkenes and alkynes. Inorganica Chimica Acta, 315(1), 139-143. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

physical and chemical properties of silyl-substituted boronic esters

An In-Depth Technical Guide to the Physical and Chemical Properties of Silyl-Substituted Boronic Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Silyl-substituted boronic esters, or silylboronates, represent a unique and versatile class of organoboron compounds that have garnered significant interest across synthetic chemistry and materials science. The incorporation of a silicon atom directly bonded to boron imparts distinct physical and chemical properties that differentiate them from conventional boronic esters. These properties, including modified stability, unique reactivity as silicon nucleophiles, and altered performance in cross-coupling reactions, make them highly valuable reagents. This guide provides a comprehensive exploration of the synthesis, characterization, stability, and reactivity of silyl-substituted boronic esters, with a particular focus on their applications and the mechanistic principles that govern their behavior, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Synergy of Silicon and Boron

Boronic acids and their ester derivatives are foundational pillars of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Structurally, they feature a trivalent, sp²-hybridized boron atom with a vacant p-orbital, which dictates their reactivity.[3] The introduction of a silyl group directly onto the boron atom creates a silylboronate, a molecule where the electropositive nature of both silicon and boron atoms generates a unique electronic environment. This Si-B linkage is the cornerstone of their distinct properties.

For drug development professionals, the appeal of silylboronates lies in their potential to serve as novel building blocks for complex molecule synthesis, their utility in creating unique structural motifs, and their application in prodrug strategies.[2][4] Understanding their core properties is paramount to harnessing their full synthetic potential.

Synthesis and Preparation: Accessing the Si-B Bond

The construction of the Si-B bond is the critical step in synthesizing silyl-substituted boronic esters. Several robust methods have been developed, each with specific advantages depending on the desired substitution pattern and substrate availability.

Key Synthetic Strategies Include:

-

Borylation of Hydrosilanes: Transition-metal catalysis, particularly with rhodium and platinum, enables the direct borylation of hydrosilanes using reagents like bis(pinacolato)diboron (B₂pin₂). This method is advantageous for accessing sterically hindered and functionalized silylboranes that are challenging to prepare via traditional methods.[5][6]

-

Reaction of Silyl Anions with Boronic Esters: The reaction of a silyllithium species with an alkoxyboron electrophile, such as (isopropoxy)pinacolborane, provides a direct route to the Si-B bond.[7] This approach allows for the synthesis of silylboronates with various substituents on the silicon atom.

-

Transition Metal-Catalyzed Silaboration: The addition of a silylboronate reagent across an unsaturated bond (alkyne, alkene, diene) is a powerful, atom-economic method for generating organometallic compounds containing both silyl and boryl groups in a regio- and stereodefined manner.[7][8][9] Perhalogenated silylboranes have even been shown to undergo silaboration with olefins without the need for a transition-metal catalyst.[10]

-

Hydroboration of Vinyl and Allyl Silanes: The hydroboration of allylic or vinylic trimethylsilanes provides access to α, β, γ, and δ boron-functionalized organosilanes, which are valuable synthetic intermediates.[11]

Below is a generalized workflow for the synthesis and subsequent purification of a silyl-substituted boronic ester.

Purification and Spectroscopic Characterization

The purification and characterization of silylboronates are critical for ensuring their suitability for subsequent reactions.

Purification Challenges

Unlike many organic compounds, boronic acids and their esters can present purification challenges. Pinacol boronates, for instance, are often oily and can exhibit poor behavior during chromatography.[12][13] The Lewis acidic nature of the boron atom can lead to strong adsorption or decomposition on standard silica gel. For silylboronates, these issues can be exacerbated.

Field-Proven Purification Protocol: A robust method to mitigate decomposition on silica gel involves pre-treating the silica with boric acid.[14]

-

Prepare Slurry: Create a slurry of silica gel in a suitable solvent (e.g., ethyl acetate).

-

Add Boric Acid: Add a saturated aqueous solution of boric acid to the slurry and stir vigorously.

-

Evaporate: Remove the solvent and water under reduced pressure to obtain a free-flowing powder.

-

Pack Column: Use this treated silica to pack the chromatography column.

-

Elute: Perform flash chromatography as usual. This technique suppresses the over-adsorption of the boronic ester, leading to significantly improved yields.[14]

Spectroscopic Characterization

Definitive characterization relies on a combination of spectroscopic techniques.[15]

| Technique | Key Features for Silyl-Substituted Boronic Esters |

| ¹¹B NMR | This is the most diagnostic technique. Silylboronates typically show a broad signal in the range of δ 28-34 ppm, confirming the trigonal planar (sp²) boron center.[7][16][17] |

| ²⁹Si NMR | Provides direct evidence of the silicon environment. The chemical shift is sensitive to the substituents on the silicon atom. |

| ¹H & ¹³C NMR | Used to confirm the organic framework of the molecule. Signals for protons and carbons adjacent to the Si and B atoms can show characteristic shifts and coupling.[7][18] |

| FT-IR | Useful for identifying functional groups within the molecule. The B-O stretches of the boronic ester group are typically observed in the 1300-1400 cm⁻¹ region.[15] |

| Mass Spec. | Confirms the molecular weight and can provide structural information through fragmentation patterns. |

| X-Ray | Provides unambiguous confirmation of the molecular structure in the solid state.[15] |

Core Physical and Chemical Properties

The interplay between the silicon and boron atoms governs the stability and reactivity of these molecules.

Stability

The stability of boronic esters is a crucial parameter, particularly their resistance to hydrolysis. While converting a boronic acid to its pinacol ester (Bpin) generally enhances stability, these esters are still susceptible to cleavage in the presence of water.[13][19][20][21]

-

Hydrolytic Stability: The substitution pattern on the silicon atom can modulate the hydrolytic stability of the boronic ester. Electron-withdrawing or sterically bulky groups on the silicon can influence the Lewis acidity of the boron center and its susceptibility to nucleophilic attack by water.

-

Chromatographic Stability: As noted, stability on silica gel is a significant concern. However, certain highly substituted boronic esters, such as those derived from 3,4-diethyl-hexane-3,4-diol (Epin), show enhanced stability that facilitates chromatographic purification.[20][22] This principle of steric protection can be extended to the design of silyl-substituted variants.

-

Thermal Stability: Silylboronates generally exhibit good thermal stability, with some, like perchlorinated silylboranes, being distillable without decomposition, highlighting their potential use in materials science applications like chemical vapor deposition.[10]

Reactivity

The reactivity of silylboronates is multifaceted, enabling their use in a wide array of chemical transformations.

A. Suzuki-Miyaura Cross-Coupling: This is arguably the most significant application of boronic esters. Mechanistic studies have revealed that boronic esters can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid.[1] The rate of this crucial step is highly dependent on the structure of the boronic ester.[1][23]

The silyl group can influence the reaction in two primary ways:

-

Electronic Effects: The electronics of the substituents on silicon can alter the electron density at the boron center, thereby affecting the nucleophilicity of the organic group to be transferred.

-

Steric Effects: Bulky silyl groups can sterically hinder the approach to the boron atom, potentially slowing transmetalation but also enhancing the stability of the reagent.

Challenges in B-alkyl Suzuki couplings, such as slow transmetalation and competing β-hydride elimination, are well-documented.[24] The unique properties of silyl-substituted alkylboronates may offer solutions to these long-standing problems.

B. Silylboranes as Silyl Nucleophiles: Silylboranes are effective nucleophilic silylation reagents that can be activated by transition metals or bases.[5][6] The reaction of a silylboronate like i-Pr₃Si–B(pin) with an organolithium reagent (e.g., MeLi) can generate a silyllithium species (i-Pr₃SiLi), which is a potent silicon nucleophile for organic transformations.[6] This reactivity expands the toolkit for creating C-Si bonds, which are of growing importance in medicinal chemistry and materials science.

Applications in Drug Development

The unique profile of silyl-substituted boronic esters makes them attractive for pharmaceutical research.

-

Access to Novel Chemical Space: As versatile building blocks, they enable the synthesis of complex molecules with precise stereochemical control, which is essential for creating potent and selective drug candidates.[8][25]

-

Prodrug Design: The boronic ester linkage is responsive to physiological conditions (e.g., pH, reactive oxygen species), making it an ideal linker for prodrugs.[4][26] A drug containing a hydroxyl group can be masked as a boronate ester to improve properties like bioavailability, with the active drug being released at the target site. The silyl group offers a handle to fine-tune the release kinetics.

-

Boron Neutron Capture Therapy (BNCT): BNCT is an emerging cancer therapy that requires the selective accumulation of ¹⁰B isotopes in tumor cells.[13] Silylboronates can be incorporated into tumor-targeting molecules, serving as sophisticated delivery vehicles for the boron payload.

Conclusion and Future Outlook

Silyl-substituted boronic esters are more than just variants of traditional boronic esters; they are a distinct class of reagents with a unique combination of stability and reactivity. The direct linkage of silicon and boron provides chemists with a powerful tool to modulate electronic and steric properties, enabling new synthetic transformations and providing solutions to long-standing challenges in areas like cross-coupling. For scientists in drug development, these compounds open doors to novel molecular architectures and innovative prodrug strategies. Future research will likely focus on developing catalytic, enantioselective methods for their synthesis and further exploring their reactivity in complex biological systems, solidifying their role as indispensable tools in modern chemistry.

References

-

Kubota, K., et al. (2012). Synthesis of Silylboronic Esters Functionalized on Silicon. Organometallics - ACS Publications. [Link]

-

Thomas, A. A. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Unknown Author. (n.d.). Homologation of chiral boronic esters and application to 1,3-polyols synthesis. Waseda University. [Link]

-

Zaidlewicz, M., & Kaczanowska, K. (n.d.). Synthesis of Silylated Alkylboronic Acids and Esters via Hydroboration of Allylic and Vinylic Trimethylsilanes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of vinyl boronic esters/vinyl silyl compounds. ResearchGate. [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

-

Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]

-

Taylor, M. S., et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,1-silylboranes and silylboronates. Organic Chemistry Portal. [Link]

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. University of North Texas. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Silylboranes and related compounds. Organic Chemistry Portal. [Link]

-

Shishido, R., et al. (2020). General Synthesis of Trialkyl- and Dialkylarylsilylboranes: Versatile Silicon Nucleophiles in Organic Synthesis. Journal of the American Chemical Society. [Link]

-

Heller, J., et al. (2026). Synthesis of perhalogenated silylboranes (X = Cl, I) and their application in regiodivergent alkene silaboration. Chemical Science. [Link]

-

Jourdain, A., et al. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. [Link]

-

Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition. [Link]

-

Harris, C. A., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

-

ResearchGate. (n.d.). Advances in Enantioconvergent Transition-Metal-Catalyzed Cross-Coupling Reactions of Racemic α-Silyl and α-Boryl Reagents. ResearchGate. [Link]

-

Suginome, M. (2009). Silylboranes as New Tools in Organic Synthesis. Semantic Scholar. [Link]

-

Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Soriano-Jerez, P., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

- Google Patents. (2020). Boronic ester prodrugs and uses thereof.

-

Yasar, G., et al. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. ResearchGate. [Link]

-

Singh, I., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Future Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

-

Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. [Link]

-

Ramadhar, T. R., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. [Link]

-

Kocienski, P. J. (2005). 6.6 Silyl Esters. Thieme. [Link]

-

Taylor, M. S., et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

-

Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry. [Link]

-

Wang, J. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

-

Santacruz-Juárez, E., et al. (2014). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Journal of the Mexican Chemical Society. [Link]

-

Maciejewska, B., et al. (2021). Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties. MDPI. [Link]

-

ResearchGate. (n.d.). 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d... ResearchGate. [Link]

-

Beyeh, N. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Silylboranes and related compounds [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,1-Silylborane and silylboronate synthesis by silaboration [organic-chemistry.org]

- 9. Silylboranes as New Tools in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of perhalogenated silylboranes (X = Cl, I) and their application in regiodivergent alkene silaboration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06234A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Stability of Boronic Esters to Hydrolysis: A Comparative Study | CiNii Research [cir.nii.ac.jp]

- 20. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 21. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 22. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 23. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]

- 24. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 25. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 26. WO2020236253A1 - Boronic ester prodrugs and uses thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(Trimethylsilyl)vinylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 2-(trimethylsilyl)vinylboronic acid pinacol ester, a versatile and valuable reagent in contemporary organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis methodologies, and key applications, with a focus on the underlying chemical principles and practical experimental considerations.

Core Compound Identification and Physicochemical Properties

The subject of this guide, 2-(trimethylsilyl)vinylboronic acid pinacol ester, is a bifunctional organoboron and organosilicon compound. The initial nomenclature in the topic, "2-Trimethylsilyl-1-ethylboronic acid pinacol ester," is recognized as a less common naming convention. The widely accepted and structurally accurate name is 2-(trimethylsilyl)vinylboronic acid pinacol ester .

This compound is a stable, crystalline solid at room temperature, though it exhibits sensitivity to moisture.[1] Its structure features a vinylboronic acid pinacol ester moiety, with a trimethylsilyl group attached to the carbon atom adjacent to the boron-bearing carbon. This unique arrangement of functional groups imparts valuable reactivity, making it a key building block in various synthetic transformations.

Table 1: Physicochemical Properties of 2-(Trimethylsilyl)vinylboronic Acid Pinacol Ester

| Property | Value | Source(s) |

| CAS Number | 126688-99-1 | [2][3] |

| Molecular Formula | C11H23BO2Si | [2] |

| Molecular Weight | 226.20 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Density | 0.88 ± 0.1 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.4467 | [1] |

| Storage Temperature | -20°C | [1] |

| Sensitivity | Moisture sensitive | [1] |

Synthesis Methodologies: A Strategic Approach

The synthesis of vinylboronic acid pinacol esters can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Palladium-Catalyzed Miyaura Borylation

A prevalent method for synthesizing vinylboronic esters is the Miyaura borylation reaction.[4] This involves the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4] The use of a suitable base, like potassium acetate or potassium phenoxide, is crucial for the reaction's success, as it facilitates the transmetalation step.[4]

Experimental Protocol: Synthesis via Miyaura Borylation

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine the starting vinyl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as PdCl₂(dppf) (2-5 mol%), and a base like potassium acetate (1.5 equiv) in a suitable solvent (e.g., dioxane or toluene).

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-(trimethylsilyl)vinylboronic acid pinacol ester.

Hydroboration of Silylated Alkynes

Another effective strategy is the hydroboration of a terminal alkyne bearing a trimethylsilyl group. This reaction typically employs a borane reagent, such as pinacolborane (HBpin), and can be catalyzed by transition metals or proceed under metal-free conditions.[5] The hydroboration of alkynes generally proceeds with syn-addition, leading to the (E)-isomer of the vinylboronic ester.

Experimental Protocol: Synthesis via Hydroboration

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve trimethylsilylacetylene (1.0 equiv) in a dry, aprotic solvent like THF.

-

Reagent Addition: Add a solution of pinacolborane (1.0-1.2 equiv) to the reaction mixture. If a catalyst is used (e.g., a rhodium or iridium complex), it should be added at this stage.

-

Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or NMR spectroscopy.

-

Work-up and Purification: Once the reaction is complete, carefully quench any excess borane reagent. Remove the solvent in vacuo and purify the residue by distillation or column chromatography to obtain the pure product.

Key Applications in Organic Synthesis

The utility of 2-(trimethylsilyl)vinylboronic acid pinacol ester lies in its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[6][7] The vinylboronic ester can be coupled with a wide range of aryl, heteroaryl, and vinyl halides or triflates to generate substituted styrenes and dienes, which are important structural motifs in many biologically active molecules and advanced materials.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the aryl or vinyl halide/triflate (1.0 equiv), 2-(trimethylsilyl)vinylboronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (like toluene, DME, or THF) and water.

-

Reaction Execution: Degas the mixture and heat it under an inert atmosphere to a temperature ranging from 60 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate it, and purify the residue by column chromatography to isolate the coupled product.

Sources

- 1. 2-(TRIMETHYLSILYL)VINYLBORONIC ACID PINACOL ESTER CAS#: 126688-99-1 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-(TRIMETHYLSILYL)VINYLBORONIC ACID PINACOL ESTER | 126688-99-1 [chemicalbook.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Trimethylsilyl-1-ethylboronic Acid Pinacol Ester

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester, a valuable bifunctional reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the key starting materials and methodologies. A central focus is placed on the causality behind experimental choices, ensuring a deep understanding of the synthetic strategies. This guide will explore two principal pathways: the hydroboration of vinyltrimethylsilane and the reaction of a 2-(trimethylsilyl)ethyl Grignard reagent with a boronic ester precursor. Each method is presented with detailed, step-by-step protocols, comparative data, and mechanistic insights to facilitate practical application and methodological optimization.

Introduction: The Significance of Silylated Boronic Esters

2-Trimethylsilyl-1-ethylboronic acid pinacol ester is a versatile building block in modern organic chemistry, combining the unique reactivity of a boronic ester with the stabilizing and directing effects of a silicon moiety. The presence of the trimethylsilyl group offers several advantages, including the potential for subsequent transformations through silicon-based chemistry and the ability to influence the regioselectivity of reactions at the ethylboronic ester portion. This reagent finds applications in cross-coupling reactions, the synthesis of complex organic molecules, and as a key intermediate in the development of novel pharmaceutical agents. The strategic selection of starting materials is paramount to achieving an efficient and high-yielding synthesis of this target molecule.

Synthetic Strategies: A Comparative Analysis

The preparation of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester can be broadly approached via two distinct and highly effective strategies. The choice between these methods often depends on the availability of starting materials, desired regioselectivity, and scalability of the reaction.

-

Hydroboration of Vinyltrimethylsilane: This approach involves the direct addition of a boron-hydride bond across the double bond of vinyltrimethylsilane. The regiochemical outcome of this reaction is a critical consideration, with the goal being the formation of the terminal (β) borane adduct.

-

Grignard Reagent Approach: This classic organometallic strategy entails the formation of a Grignard reagent from a 2-(trimethylsilyl)ethyl halide, followed by its reaction with a suitable boron electrophile, typically an trialkoxyborane or pinacolborane.

This guide will now delve into the specifics of each of these synthetic pathways, providing detailed protocols and a discussion of the underlying chemical principles.

Pathway 1: Hydroboration of Vinyltrimethylsilane

The hydroboration of vinyltrimethylsilane is a direct and atom-economical route to the desired silylated boronic ester. The success of this method hinges on controlling the regioselectivity of the boron addition to the vinyl group.

Causality of Reagent Selection: Taming Regioselectivity

Uncatalyzed hydroboration of vinyltrimethylsilane with borane-tetrahydrofuran complex (BH3·THF) often leads to a mixture of the desired β-adduct (boron on the terminal carbon) and the undesired α-adduct (boron on the carbon adjacent to the silicon).[1] To overcome this challenge, sterically hindered dialkylboranes are employed to direct the boron atom to the less sterically encumbered terminal carbon. 9-Borabicyclo[3.3.1]nonane (9-BBN) is a particularly effective reagent for this purpose, affording high regioselectivity for the β-isomer.[2][3]

Alternatively, transition metal-catalyzed hydroboration offers a powerful method to achieve high regioselectivity. Iridium-based catalysts, in particular, have demonstrated exceptional performance in directing the borylation to the terminal position of alkenes.[4][5]

Experimental Protocols

This protocol outlines the highly regioselective hydroboration of vinyltrimethylsilane using 9-BBN, followed by esterification with pinacol.

Step 1: Hydroboration

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 9-borabicyclo[3.3.1]nonane (9-BBN) dimer (1.0 eq).

-

Under a nitrogen atmosphere, dissolve the 9-BBN in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add vinyltrimethylsilane (1.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by GC-MS or TLC.

Step 2: Esterification with Pinacol

-

Once the hydroboration is complete, add pinacol (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction to room temperature and remove the THF under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Workflow for Uncatalyzed Hydroboration

Caption: Workflow for the uncatalyzed hydroboration of vinyltrimethylsilane.

This protocol utilizes an iridium catalyst for the direct and highly regioselective synthesis of the target boronic ester.

-

In a glovebox, charge a Schlenk tube with [Ir(cod)Cl]2 (1.5 mol%) and a suitable phosphine ligand (e.g., dppe, 3 mol%).

-

Add anhydrous THF to dissolve the catalyst components.

-

Add pinacolborane (1.2 eq) to the solution.

-

Add vinyltrimethylsilane (1.0 eq) to the reaction mixture.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by GC-MS. Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired product.[4][5]

Data Summary and Comparison

| Method | Borane Reagent | Catalyst | Regioselectivity (β:α) | Yield | Reference |

| Uncatalyzed | BH3·THF | None | ~60:40 | Moderate | [1] |

| Uncatalyzed | 9-BBN | None | >95:5 | High | [2] |

| Catalyzed | Pinacolborane | [Ir(cod)Cl]2/dppe | >99:1 | High | [4][5] |

Pathway 2: The Grignard Reagent Approach

An alternative and equally robust strategy involves the formation of a Grignard reagent from a 2-(trimethylsilyl)ethyl halide, which then acts as a nucleophile to attack a boron-containing electrophile.

Rationale for Starting Material Selection

The key starting material for this route is a 2-(trimethylsilyl)ethyl halide, such as 2-(trimethylsilyl)ethyl chloride or bromide. The choice between the chloride and bromide often depends on commercial availability and reactivity, with the bromide typically being more reactive. The Grignard reagent is then reacted with pinacolborane or a trialkoxyborane like triisopropyl borate, followed by esterification with pinacol.

Experimental Protocols

This protocol details the formation of the Grignard reagent and its subsequent reaction to form the pinacol boronate ester.

Step 1: Formation of 2-(trimethylsilyl)ethylmagnesium Bromide

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, place a solution of 2-(trimethylsilyl)ethyl bromide (1.0 eq) in anhydrous ether or THF.

-

Add a small portion of the bromide solution to initiate the reaction (indicated by bubbling and heat generation).

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Pinacolborane

-

Cool the freshly prepared Grignard solution to 0 °C.

-

Slowly add a solution of pinacolborane (1.0 eq) in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation or flash column chromatography.

Reaction Mechanism for Grignard Approach

Caption: Mechanism of the Grignard route to the target boronic ester.

Conclusion and Recommendations

Both the hydroboration of vinyltrimethylsilane and the Grignard reagent approach offer effective and reliable methods for the synthesis of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester.

-

For applications where high regioselectivity is paramount, the uncatalyzed hydroboration with 9-BBN or iridium-catalyzed hydroboration are the methods of choice. The iridium-catalyzed route offers the advantage of a one-step procedure directly to the pinacol ester.

The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including cost of starting materials, scalability, and the desired purity of the final product.

References

- Soderquist, J. A., & Brown, H. C. (1980). Convenient and regiospecific route to functionalized organosilanes through the hydroboration of alkenylsilanes. The Journal of Organic Chemistry, 45(1), 1-12.

- Yamamoto, Y., Fujikawa, R., Umemoto, T., & Miyaura, N. (2004). Iridium-catalyzed hydroboration of alkenes with pinacolborane. Tetrahedron, 60(46), 10695-10700.

- Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters. The Journal of Organic Chemistry, 76(23), 9602–9610.

- Murphy, C. L. W. (2013).

- Fleming, I., & Perry, D. A. (1981). The regiochemistry and stereochemistry of the hydroboration of allylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 795-801.

- Soderquist, J. A., & Thompson, K. L. (1980). Synthesis of silylated alkylboronic acids and esters via hydroboration of allylic and vinylic trimethylsilanes. Journal of Organometallic Chemistry, 159(1), 21-29.

- Männig, D., & Nöth, H. (1985). Catalytic Hydroboration with Rhodium Complexes. Angewandte Chemie International Edition in English, 24(10), 878-879.

- Miyaura, N. (2008). Iridium-Catalyzed Borylation of Alkenes with Pinacolborane. In Boronic Acids (pp. 41-67). Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. The regiochemistry and stereochemistry of the hydroboration of allylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Alpha-Silyl Boronic Acid Derivatives: A Technical Guide for Researchers in Drug Development

Introduction: The Strategic Advantage of the Alpha-Silyl Group in Boronic Acid Chemistry

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry, largely due to their versatile reactivity, stability, and relatively low toxicity.[1][2][3] The introduction of a silicon-containing moiety at the alpha-position to the boronic acid group bestows a unique set of properties upon the molecule, offering distinct advantages for drug design and development. This guide provides an in-depth exploration of the synthesis, properties, and applications of alpha-silyl boronic acid derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

The presence of an alpha-silyl group significantly influences the electronic and steric environment of the boronic acid functional group. This modification can enhance stability, modulate reactivity, and provide a synthetic handle for further molecular elaboration, making these derivatives highly valuable intermediates.[4] This guide will delve into the causality behind the experimental choices in their synthesis and application, providing a framework for their effective utilization in medicinal chemistry programs.

Core Principles: Understanding the Physicochemical Landscape

The foundational characteristics of boronic acids, such as their Lewis acidity and their ability to form reversible covalent bonds with diols, are well-established.[5] The introduction of an alpha-silyl group builds upon this foundation, introducing new dimensions to their chemical behavior.

Electronic and Steric Effects of the Alpha-Silyl Group

The silicon atom, being less electronegative than carbon, can influence the electron density at the alpha-carbon and, consequently, the properties of the adjacent boronic acid. This can impact the Lewis acidity of the boron center, which is a critical factor in its biological activity, particularly in its role as a serine protease inhibitor.[6] Sterically, the silyl group can provide bulk, which can be strategically employed to enhance binding selectivity to a target protein or to improve metabolic stability by shielding susceptible positions from enzymatic degradation.

Stability and Handling

Boronic acids are generally solids that can exist as oligomeric anhydrides.[1] The conversion to boronic esters, such as pinacol esters, is a common strategy to improve stability and facilitate purification.[7] The presence of an alpha-silyl group can further enhance the stability of these esters, making them more amenable to chromatographic purification and long-term storage.[8][9]

Synthesis of Alpha-Silyl Boronic Acid Derivatives: Key Methodologies

The synthesis of alpha-silyl boronic acid derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and stereochemistry.

Copper-Catalyzed Silylborylation of Aldehydes and Ketones

A powerful method for the synthesis of alpha-silyl boronic esters is the copper-catalyzed deoxygenative silylborylation of aldehydes and ketones. This reaction proceeds through the formation of an α-oxyboronate intermediate, which then undergoes a boryl migration and a 1,2-metalate rearrangement.[10]

Experimental Protocol: Copper-Catalyzed Deoxygenative gem-Silylborylation of Benzaldehyde

Materials:

-

Benzaldehyde

-

Bis(pinacolato)diboron (B₂pin₂)

-

Silylborane (e.g., PhMe₂Si-Bpin)

-

Copper(I) catalyst (e.g., CuCl)

-

N-heterocyclic carbene (NHC) ligand (e.g., IPr)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the copper(I) catalyst and the NHC ligand.

-

Add the anhydrous solvent and stir for 15 minutes to allow for complex formation.

-

Add bis(pinacolato)diboron and the silylborane to the reaction mixture.

-

Add the benzaldehyde substrate to the flask.

-

Finally, add the base to initiate the reaction.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alpha-silyl boronic ester.

Matteson Homologation

The Matteson homologation reaction is a versatile method for the stereoselective synthesis of alpha-substituted boronic esters.[11] This methodology can be adapted for the synthesis of alpha-silyl boronic esters by using appropriate silyl-containing reagents. The reaction involves the reaction of a boronic ester with a lithiated species, followed by rearrangement.

Workflow: Matteson Homologation for Alpha-Silyl Boronic Esters

Caption: Mechanism of serine protease inhibition.

Case Study: Development of Novel Antiviral Agents

While specific examples of alpha-silyl boronic acid derivatives as approved drugs are not yet prevalent, their potential is being actively explored. For instance, in the development of inhibitors for viral proteases, such as the HIV-1 protease, the unique structural features of alpha-silyl boronic acids could be exploited to design ligands with improved potency and resistance profiles. [12]The silyl group can be used to probe specific pockets within the enzyme's active site, leading to the discovery of novel binding interactions.

Data Summary and Comparison

The following table summarizes the key properties and synthetic accessibility of different types of boronic acid derivatives, highlighting the advantages of alpha-silyl substitution.

| Derivative Type | Relative Stability | Synthetic Accessibility | Key Applications in Drug Discovery |

| Aryl Boronic Acids | Moderate | High | Suzuki-Miyaura coupling, building blocks for various scaffolds |

| Alpha-Amino Boronic Acids | Lower (as free amine) | Moderate to High | Serine protease inhibitors, peptide mimetics |

| Alpha-Silyl Boronic Esters | High | Moderate to High | Fine-tuning of protease inhibitors, enhanced stability, synthetic handles |

Conclusion and Future Outlook

Alpha-silyl boronic acid derivatives represent a promising class of compounds for drug discovery and development. Their enhanced stability, tunable reactivity, and unique structural features provide medicinal chemists with a valuable tool to design and synthesize novel therapeutic agents. The synthetic methodologies, particularly copper-catalyzed reactions and stereoselective homologations, have made these compounds more accessible for exploration. As our understanding of their properties and biological activities grows, we can expect to see the emergence of alpha-silyl boronic acid derivatives as key components in the next generation of targeted therapies.

References

-

Copper(II)-Catalyzed Selective Hydroboration of Ketones and Aldehydes. (URL: [Link])

-

boronic esters - Organic Syntheses Procedure. (URL: [Link])

-

C–O Functionalization of α-Oxyboronates: A Deoxygenative gem-Diborylation and gem-Silylborylation of Aldehydes and Ketones | Journal of the American Chemical Society. (URL: [Link])

-

Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (URL: [Link])

-

Mechanistic study on ligand-controlled copper- catalyzed regiodivergent silacarboxylation of allenes with carbon dioxide and - Semantic Scholar. (URL: [Link])

-

Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - NIH. (URL: [Link])

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal. (URL: [Link])

-

alpha.-Halo boronic esters: intermediates for stereodirected synthesis - ACS Publications. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

-

Silyl Esters as Reactive Intermediates in Organic Synthesis - ResearchGate. (URL: [Link])

-

Synthesis of boronic acid analogues of alpha-amino acids by introducing side chains as electrophiles - PubMed. (URL: [Link])

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed. (URL: [Link])

-

Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - NIH. (URL: [Link])

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives - Sciforum. (URL: [Link])

-

Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PubMed Central. (URL: [Link])

-

Homologation of chiral boronic esters and application to 1,3-polyols synthesis. (URL: [Link])

-

Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calculations - PMC - NIH. (URL: [Link])

-

Mechanistic Studies on the Copper‐Catalyzed Hydrosilylation of Ketones - ResearchGate. (URL: [Link])

-

Boronic Esters in Asymmetric Synthesis | The Journal of Organic Chemistry. (URL: [Link])

-

The Impact of Assay Design on Medicinal Chemistry: Case Studies - PubMed. (URL: [Link])

-

Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Medicinal Chemistry - Drug Hunter. (URL: [Link])

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (URL: [Link])

-

Category - Case Studies - Drug Hunter. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of boronic acid analogues of alpha-amino acids by introducing side chains as electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper(II)-Catalyzed Selective Hydroboration of Ketones and Aldehydes [organic-chemistry.org]

- 5. Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Advantage of β-Silicon in Alkyl Suzuki-Miyaura Couplings: Application Notes for 2-Trimethylsilyl-1-ethylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of C(sp²)–C(sp³) Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While the coupling of C(sp²)-hybridized partners has been extensively optimized, the construction of C(sp²)–C(sp³) linkages using alkylboron reagents presents a more nuanced set of challenges.[2] These include slower transmetalation rates and the propensity for deleterious side reactions like β-hydride elimination.[3]

This application note delves into the utility of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester , a specialized alkylboron reagent designed to offer enhanced stability and controlled reactivity in Suzuki-Miyaura couplings. The presence of a silicon atom at the β-position of the ethyl group provides distinct electronic and steric advantages, mitigating common pitfalls associated with simple alkylboronic esters. Herein, we provide a comprehensive guide, from mechanistic rationale to detailed experimental protocols, to empower researchers in leveraging this reagent for the synthesis of complex molecules, particularly within the pharmaceutical and materials science domains.

The Reagent: Enhanced Stability and Controlled Reactivity

2-Trimethylsilyl-1-ethylboronic acid pinacol ester belongs to the class of organoboron compounds that are increasingly favored over their corresponding boronic acids. The pinacol ester moiety confers significantly improved stability, rendering the reagent less susceptible to protodeboronation and dehydration-induced trimerization (boroxine formation).[4] This translates to a longer shelf-life, easier handling, and greater reproducibility in experimental setups.[4]

The key innovation of this reagent lies in the β-trimethylsilyl group. This bulky and electron-donating group influences the reagent's reactivity in several beneficial ways:

-

Steric Hindrance: The silyl group can disfavor unwanted side reactions by sterically shielding the β-hydrogens, thereby suppressing the β-hydride elimination pathway.

-

Electronic Effects: The silicon atom is known to stabilize a β-carbocation (the β-silicon effect), which can influence the transition state of the transmetalation step.

Mechanistic Considerations in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] Understanding the key steps is crucial for troubleshooting and optimizing reactions involving 2-Trimethylsilyl-1-ethylboronic acid pinacol ester.